Climbazole

Descripción general

Descripción

Climbazole es un agente antifúngico tópico que se utiliza comúnmente en el tratamiento de infecciones fúngicas de la piel humana, como la caspa, la dermatitis seborreica y el eczema . Ha demostrado una alta eficacia contra Malassezia spp., que desempeñan un papel significativo en la patogenia de la caspa . La estructura química y las propiedades de this compound son similares a las de otros fungicidas azólicos, como el ketoconazol, el clotrimazol y el miconazol .

Métodos De Preparación

Climbazole se sintetiza mediante un proceso químico de varios pasos. Inicialmente, el 4-cloro-3-nitrobenzonitrilo se somete a una reacción con dietilamina para formar 4-cloro-3-nitrobenzamida . Este compuesto se reduce entonces utilizando un agente reductor como el polvo de hierro, lo que da lugar a la formación de 4-cloro-3-aminobenzamida . Finalmente, el compuesto aminobenzamida reacciona con cloruro de cloroacetilo para producir this compound .

Para la producción industrial, un método de preparación de alta pureza implica hacer reaccionar tolueno, cloroetercetona, imidazoles y agentes de unión ácida a 100-110 °C durante 3-5 horas . Después de la reacción, la mezcla se lava, se enfría y se cristaliza para obtener el producto crudo de this compound . El producto crudo se disuelve entonces en tolueno, se filtra y se cristaliza de nuevo para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Climbazole experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.

Reducción: El grupo carbonilo en this compound puede reducirse para formar alcoholes.

Sustitución: El átomo de cloro en this compound puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Los reactivos más utilizados en estas reacciones son los agentes reductores, como el polvo de hierro, y los agentes oxidantes, como el peróxido de hidrógeno . Los principales productos que se forman a partir de estas reacciones son alcoholes y derivados sustituidos de this compound .

Aplicaciones Científicas De Investigación

Treatment of Dandruff

Climbazole is widely recognized for its efficacy in treating dandruff. A study highlighted that this compound not only acts as an antifungal agent but also enhances the scalp's skin barrier by increasing the expression of cornified envelope proteins in keratinocytes. This dual action helps alleviate symptoms associated with dandruff, such as flaking and pruritus .

Table 1: Efficacy of this compound in Dandruff Treatment

| Study Reference | Concentration | Duration | Outcome |

|---|---|---|---|

| 0.5% | 8 weeks | Significant reduction in dandruff severity | |

| 1% | 12 weeks | Improved scalp condition with reduced itching |

Seborrheic Dermatitis

This compound has been shown to be effective in treating seborrheic dermatitis when combined with other agents like piroctone olamine. A clinical trial reported that a cream containing this compound significantly improved symptoms compared to a placebo .

Table 2: Clinical Trial Data on this compound for Seborrheic Dermatitis

Safety and Toxicology Studies

Safety assessments have indicated that this compound is well-tolerated in human subjects. In various studies, it was found to have no significant dermal sensitization potential even at higher concentrations (up to 20%) during local lymph node assays .

Table 3: Safety Profile of this compound

| Study Reference | Test Substance Concentration | Observations |

|---|---|---|

| Up to 20% | No overt toxicity or sensitization observed | |

| 0.5% - 2% | Well-tolerated in human volunteers |

Regulatory Status

This compound is regulated by various health authorities worldwide. The European Commission has provided opinions on its safe use in cosmetic products, establishing maximum allowable concentrations for different applications .

Table 4: Regulatory Status of this compound

| Region | Maximum Concentration Allowed | Application Type |

|---|---|---|

| EU | 2% | Anti-dandruff shampoos |

| USA | Not specifically regulated | Cosmetic use under general safety guidelines |

Mecanismo De Acción

Climbazole ejerce sus efectos antifúngicos inhibiendo el crecimiento de los hongos mediante la interferencia con la biosíntesis del ergosterol . El ergosterol es un componente crucial de las membranas celulares de los hongos, y su inhibición conduce a una integridad comprometida de la membrana celular, lo que finalmente causa la muerte del hongo . This compound se dirige a la enzima 14-α demetilasa, que participa en la biosíntesis del ergosterol .

Comparación Con Compuestos Similares

Climbazole es similar a otros fungicidas azólicos, como el ketoconazol, el clotrimazol y el miconazol . Estos compuestos comparten un mecanismo de acción similar, dirigidos a la enzima 14-α demetilasa e inhibiendo la biosíntesis del ergosterol . This compound es único en su alta eficacia contra Malassezia spp., lo que lo hace particularmente eficaz en el tratamiento de la caspa y la dermatitis seborreica .

Compuestos similares

- Ketoconazol

- Clotrimazol

- Miconazol

Las propiedades únicas de this compound y su alta eficacia lo convierten en un compuesto valioso en el tratamiento de infecciones fúngicas de la piel y en un tema de investigación científica continua.

Actividad Biológica

Climbazole is a broad-spectrum antifungal agent primarily used in dermatological applications, particularly for treating dandruff and seborrheic dermatitis. This article explores its biological activity, including its mechanisms of action, efficacy in clinical studies, and potential side effects.

This compound exhibits its antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts membrane integrity, leading to cell death. Additionally, recent studies have suggested that this compound may enhance skin health by promoting the expression of cornified envelope proteins in keratinocytes, which are crucial for maintaining the skin barrier .

Comparative Studies

A study comparing the efficacy of 2% ketoconazole shampoo versus 2% this compound shampoo highlighted significant differences in treatment outcomes. The results indicated that 70% of patients using ketoconazole achieved a negative KOH smear after four weeks compared to only 43.3% in the this compound group (P = 0.037). Complete clinical improvement was observed in 26.7% of the ketoconazole group versus 13.3% in the this compound group at three months .

| Treatment Group | Negative KOH Smear (%) | Complete Clinical Improvement (%) |

|---|---|---|

| Ketoconazole | 70 | 26.7 |

| This compound | 43.3 | 13.3 |

Additional Findings

In a clinical study evaluating a cream containing both this compound and piroctone olamine for facial seborrheic dermatitis, significant improvements were noted in sebum levels and erythema after four weeks of treatment .

Safety and Irritation Studies

This compound has been assessed for its potential to cause skin irritation and sensitization. In a Hen's Egg Chorioallantoic Membrane (HET-CAM) test, no significant irritation was observed with this compound at concentrations up to 20%. The stimulation index from local lymph node assays indicated no potential for dermal sensitization .

Summary of Safety Data

| Test Type | Concentration | Irritation Observed | Sensitization Potential |

|---|---|---|---|

| HET-CAM Test | 100 mg | None | No |

| Local Lymph Node Assay | Up to 20% | Very slight erythema | No |

Oxidative Stress and Long-term Effects

Research indicates that chronic exposure to this compound may induce oxidative stress, particularly affecting metabolic pathways related to purine and glutathione metabolism in zebrafish models . This highlights the need for further investigation into the long-term safety profile of this compound.

Propiedades

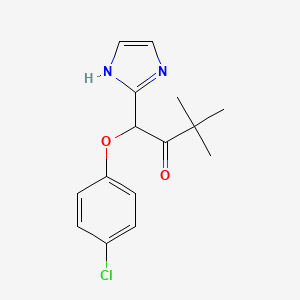

IUPAC Name |

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGWHBOCFMBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046555 | |

| Record name | Climbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38083-17-9 | |

| Record name | Climbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38083-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Climbazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038083179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Climbazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Climbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Climbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Climbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIMBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N42CW7I54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.